molecular formula C6H4I2O2 B076841 2,5-Diiodobenzene-1,4-diol CAS No. 13064-64-7

2,5-Diiodobenzene-1,4-diol

Cat. No.: B076841
CAS No.: 13064-64-7
M. Wt: 361.9 g/mol
InChI Key: XDLGDTUOWIFMQC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diiodobenzene-1,4-diol can be synthesized through several methods. One common approach involves the iodination of hydroquinone. The reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds as follows:

C6H4(OH)2+2I2+KIO3C6H2(I)2(OH)2+KI+H2O\text{C}_6\text{H}_4(\text{OH})_2 + 2\text{I}_2 + \text{KIO}_3 \rightarrow \text{C}_6\text{H}_2(\text{I})_2(\text{OH})_2 + \text{KI} + \text{H}_2\text{O} C6​H4​(OH)2​+2I2​+KIO3​→C6​H2​(I)2​(OH)2​+KI+H2​O

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-Diiodobenzene-1,4-diol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl groups can be oxidized to quinones or reduced to form different hydroquinone derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki reaction, where it forms biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products Formed

    Substitution: Formation of various substituted hydroquinones.

    Oxidation: Formation of 2,5-diiodoquinone.

    Reduction: Formation of 2,5-diiodohydroquinone.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2,5-Diiodobenzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-diiodobenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromobenzene-1,4-diol: Similar structure but with bromine atoms instead of iodine.

    2,5-Dichlorobenzene-1,4-diol: Similar structure but with chlorine atoms instead of iodine.

    2,5-Difluorobenzene-1,4-diol: Similar structure but with fluorine atoms instead of iodine.

Uniqueness

2,5-Diiodobenzene-1,4-diol is unique due to the presence of iodine atoms, which confer distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atoms also enhance its ability to participate in halogen bonding, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2,5-diiodobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLGDTUOWIFMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594241
Record name 2,5-Diiodobenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13064-64-7
Record name 2,5-Diiodobenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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